NNMT Inhibitory Potency vs. Quinolinium Baseline
3-(Quinolin-6-ylmethylamino)benzonitrile demonstrates a Ki of 89 nM for inhibition of N-terminal His6-tagged wild-type human NNMT [1]. This represents a >10-fold potency improvement over the promising quinolinium scaffold baseline, which exhibits IC50 values of approximately 1 μM (1,000 nM) in the same enzyme system [2]. The compound achieves this sub-100 nM potency without requiring a permanent positive charge, distinguishing it from the N-methylated quinolinium series.
vs baseline IC50 ~1,000 nM
>10-fold improvement
| Evidence Dimension | NNMT inhibitory potency (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 89 nM |
| Comparator Or Baseline | Quinolinium scaffold baseline IC50 ≈ 1,000 nM |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | Recombinant human NNMT, fluorescence-based assay measuring 1-methylquinolinium production, pH 7.4 |
Why This Matters
For researchers requiring sub-100 nM NNMT inhibition without permanent cationic character, this compound offers a >10-fold potency advantage over the foundational quinolinium scaffold.
- [1] BindingDB. BDBM50247634. Ki = 89 nM. Inhibition of N-terminal His6-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3), assessed as reduction in 1-methylquinolinium level. View Source
- [2] Neelakantan, H. et al. J. Med. Chem. 2017, 60, 5015–5028. Quinolinium scaffold NNMT IC50 ≈ 1 μM. View Source
